Guanidine;sulfate

Protein Stability Preferential Hydration Hofmeister Series

Standard guanidine salts (GdmCl, GdmSCN) are potent denaturants-a critical drawback when native protein conformation must be preserved. Guanidine sulfate resolves this: the strongly stabilizing sulfate dianion (SO₄²⁻) counterbalances the weakly denaturing guanidinium cation (Gdm⁺), yielding a net neutral-to-stabilizing effect on folded proteins. • Preserves native structure in enzyme assays & crystallization • Mild chaotrope for controlled DNA nanostructure disruption & membrane protein extraction • High thermal stability (mp 290-293°C) vs. chloride/thiocyanate salts • ≥99% purity, white crystalline powder. Supplied for research use.

Molecular Formula CH5N3O4S-2
Molecular Weight 155.14 g/mol
Cat. No. B13903202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine;sulfate
Molecular FormulaCH5N3O4S-2
Molecular Weight155.14 g/mol
Structural Identifiers
SMILESC(=N)(N)N.[O-]S(=O)(=O)[O-]
InChIInChI=1S/CH5N3.H2O4S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H2,1,2,3,4)/p-2
InChIKeyZZTURJAZCMUWEP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidine Sulfate (CAS 594-14-9): A Procurement-Ready Protein Stabilizer and Chaotropic Salt for Controlled Biomolecular Manipulation


Guanidine sulfate (Gdm2SO4) is a guanidinium salt that occupies a distinct position in the Hofmeister series, functioning as a unique biomolecular tool. While guanidine hydrochloride (GdmCl) and guanidine thiocyanate (GdmSCN) are well-established as strong protein denaturants, guanidine sulfate acts as a protein stabilizer [1]. This differential behavior, which arises from the counterbalancing effects of the strongly stabilizing sulfate dianion (SO4²⁻) and the weakly denaturing guanidinium cation (Gdm⁺), renders it effectively neutral to stabilizing for folded protein states [1][2]. It is supplied as a white crystalline powder with a high melting point of 290-293°C (with decomposition) and is readily soluble in water , making it a valuable compound for applications requiring a non-denaturing chaotropic environment.

Selection Logic
Protein stabilization and native-state preservation workflows
Method Context
Mild, controlled chaotropic environment for biomolecular manipulation
Format Fit
Aqueous buffer systems for enzyme assays, refolding screens, and DNA nanotechnology

Why Generic Guanidine Salt Substitution Fails: The Counterion-Dependent Switch from Denaturation to Stabilization


The critical and often overlooked differentiator among guanidine salts is the counteranion, which dictates the compound's net effect on protein structure and stability [1]. While the guanidinium cation (Gdm⁺) is inherently denaturing, this activity can be neutralized or even reversed by a strongly stabilizing counterion like sulfate [1][2]. Substituting guanidine sulfate with the more common and cheaper guanidine hydrochloride or the more potent guanidine thiocyanate will therefore lead to a complete functional inversion—from a stabilizing environment to a strongly denaturing one. This fundamental difference in biological activity makes the salts non-interchangeable in any application where the native structure or activity of a biomolecule must be preserved. The quantitative evidence presented below details the specific, measurable differences that must guide a procurement decision.

Target Product Guanidine Sulfate: stabilizing environment, weak chaotrope
Common Substitute Guanidine Hydrochloride: strong denaturant, positive salt binding
Target Product Guanidine Sulfate: mild DNA denaturation, slow kinetics
Common Substitute Guanidine Thiocyanate: aggressive denaturant, rapid complete disruption
Counterion-dependent functional inversion makes these salts non-interchangeable for native-state studies.

Guanidine Sulfate: Quantitative Comparative Evidence for Scientific Selection


Functional Inversion: From Protein Denaturant (GdmCl) to Stabilizer (Gdm2SO4)

Guanidine sulfate stabilizes native protein structure, directly contrasting with the strong denaturing effect of guanidine hydrochloride. This is evidenced by preferential interaction measurements with bovine serum albumin (BSA), where Gdm2SO4 induces increasing preferential hydration with increasing concentration, while GdmCl induces positive preferential salt binding [1].

Protein Stabilization
Head-to-head
Functional inversion: Stabilization vs. Denaturation
Defines stabilization vs. unfolding workflow choice
BSA model; preferential hydration measurements
Protein Stability Preferential Hydration Hofmeister Series

Quantified Potency in DNA Denaturation: A 2 M GdmSCN vs. 2 M Gdm2SO4 Comparison

In DNA origami nanostructures, guanidine sulfate (Gdm2SO4) is a far weaker denaturant than guanidine thiocyanate (GdmSCN). At a concentration of 2 M, GdmSCN causes complete denaturation at 50 °C within the first 15 minutes of exposure, whereas under the same concentration, Gdm2SO4 exhibits much slower denaturation kinetics at 25 °C [1].

DNA Denaturation Kinetics
Head-to-head
Vastly slower kinetics vs. GdmSCN at 2 M
Supports controlled, mild chaotropic workflow selection
DNA origami model; AFM analysis
DNA Nanotechnology Chaotropic Salts AFM Imaging

Solution Behavior: Weak Ion Association in Gdm2SO4 vs. Full Dissociation in GdmCl/GdmSCN

Conductance studies at 298.15 K reveal that aqueous solutions of guanidine sulfate (Gdm2SO4) exhibit small deviations from ideal, fully dissociated electrolyte behavior, indicative of weak ion association. This contrasts with guanidine chloride (GdmCl) and guanidine thiocyanate (GdmSCN), which show no evidence for significant ion association and can be modeled as completely dissociated electrolytes .

Ion Association Behavior
Data to verify
Weak ion association vs. full dissociation
Colligative property context may shift in complex buffers
Conductance study; source-specific review
Electrolyte Conductivity Ion Association Solution Chemistry

Relative Ineffectiveness as a Denaturant for Tropomyosin

In studies of tropomyosin denaturation, guanidine thiocyanate (GdmSCN) was identified as a more effective denaturant than guanidine chloride (GdmCl), while guanidine carbonate and guanidine sulfate were both found to be relatively ineffective [1]. This places Gdm2SO4 on the extreme low end of the denaturing potency scale for this model protein.

Tropomyosin Denaturation
Class-level
Relatively ineffective denaturant
Reinforces mild chaotrope profile across protein systems
Qualitative potency ranking
Protein Denaturation Tropomyosin Chaotrope Ranking

Thermal Stability: A Significantly Higher Melting Point vs. GdmCl and GdmSCN

Guanidine sulfate exhibits a melting point with decomposition at 290-293°C , which is significantly higher than that of guanidine hydrochloride (178-189°C) and guanidine thiocyanate (115-122°C) .

Thermal Stability
Specification review
Melting point ~100°C higher than GdmCl
May support higher-temperature storage or process fit
Decomposition at 290-293°C
Thermal Analysis Stability Storage

Water Solubility: 'Easily Soluble' in Water, with Lower Absolute Solubility than GdmCl

Guanidine sulfate is described as 'easily soluble' in water , while being almost insoluble in alcohol [1]. This contrasts with guanidine hydrochloride, which has a reported water solubility of 500 mg/mL [2].

Water Solubility
Data to verify
Easily soluble; lower absolute solubility than GdmCl
Stock solution concentration limits require review
Qualitative solubility context
Solubility Formulation Buffer Preparation

Optimal Application Scenarios for Guanidine Sulfate Based on Comparative Evidence


Protein Stabilization in Biochemical Assays

Guanidine sulfate is the preferred guanidinium salt when the experimental goal is to maintain a protein's native, folded conformation. Unlike guanidine hydrochloride or thiocyanate, its stabilizing effect prevents unwanted denaturation, making it suitable for enzyme assays, protein crystallization trials, or any study where biological activity must be preserved in the presence of a chaotrope [1].

Mild Chaotrope for Controlled Biomolecular Disruption

For applications requiring a gentle chaotropic environment, such as controlled disruption of DNA nanostructures or mild extraction of proteins from membranes, guanidine sulfate provides a far less aggressive alternative to guanidine thiocyanate, which causes rapid and complete denaturation even at moderate temperatures [2].

Refolding Screens and Aggregation Suppression

While guanidine is known not to suppress thermal aggregation, it has been shown to increase the yield of oxidative refolding [3]. The stabilizing nature of guanidine sulfate suggests it may be a valuable additive in refolding screens where maintaining a pool of natively-folded protein is desired, contrasting with the denaturing environment of GdmCl which is used for initial solubilization of inclusion bodies.

Applications Requiring High Thermal Stability

The significantly higher melting point of guanidine sulfate (290-293°C) compared to its chloride and thiocyanate counterparts makes it a more robust choice for processes or storage conditions that may experience elevated temperatures, reducing the risk of compound degradation.

Native-state stabilization
Preservation of folded conformation; enzyme assay and crystallization support
Controlled biomolecular disruption
Mild chaotropic environment for DNA nanostructure or membrane protein studies
Refolding and aggregation screens
Oxidative refolding yield improvement without denaturing the native pool
High-temperature processing
Robust thermal stability for elevated-temperature storage or reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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